molecular formula C16H17N5OS B3361784 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine CAS No. 93312-54-0

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine

Cat. No.: B3361784
CAS No.: 93312-54-0
M. Wt: 327.4 g/mol
InChI Key: IJLIFXBFTCIOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Tetrahydrofuran-2-yl halide, 6-(benzylthio)purine

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.

    Reaction: The tetrahydrofuran-2-yl halide reacts with 6-(benzylthio)purine to form 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine typically involves multiple steps, including the introduction of the benzylthio and tetrahydrofuran-2-yl groups onto the purine scaffold. One common approach is to start with a purine precursor and perform a series of nucleophilic substitution reactions to introduce the desired functional groups.

  • Step 1: Synthesis of 6-(benzylthio)purine

      Reagents: Benzylthiol, purine derivative

      Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Reaction: The benzylthiol reacts with the purine derivative to form 6-(benzylthio)purine.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the functional groups.

    Substitution: The benzylthio and tetrahydrofuran-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in purine metabolism.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
  • 6-(Ethylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
  • 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-ol

Uniqueness

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine is unique due to the specific combination of the benzylthio and tetrahydrofuran-2-yl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-benzylsulfanyl-9-(oxolan-2-yl)purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c17-16-19-14-13(18-10-21(14)12-7-4-8-22-12)15(20-16)23-9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLIFXBFTCIOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287906
Record name MLS002667589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93312-54-0
Record name MLS002667589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 4
Reactant of Route 4
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 5
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 6
Reactant of Route 6
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.